molecular formula C12H14N2S B13289530 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline

2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13289530
M. Wt: 218.32 g/mol
InChI Key: MOTZZOGDRICOQK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 2,4-dimethylaniline with thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline is unique due to its specific substitution pattern on the thiazole ring and the presence of the dimethyl groups on the aniline moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2,4-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C12H14N2S/c1-9-3-4-12(10(2)5-9)14-7-11-6-13-8-15-11/h3-6,8,14H,7H2,1-2H3

InChI Key

MOTZZOGDRICOQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CN=CS2)C

Origin of Product

United States

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